1-Butene, 1-(methylthio)-, (Z)-
Description
Contextualization within Unsaturated Organosulfur Compounds
Unsaturated organosulfur compounds, characterized by the presence of both a carbon-carbon double or triple bond and a carbon-sulfur bond, are a significant class of molecules in organic synthesis. ucl.ac.uk These compounds, including vinyl sulfides like (Z)-1-(methylthio)-1-butene, exhibit a wide range of reactivity, making them valuable intermediates for creating complex molecular architectures. researchgate.netnih.gov The sulfur atom can be found in various oxidation states, which diversifies their chemical behavior and applications. mcmaster.ca Vinyl sulfides, in particular, serve as important building blocks because they can act as Michael acceptors, precursors for enolates, and partners in cycloaddition and cross-coupling reactions. researchgate.netnih.gov
Significance as a Stereodefined Olefinic Thioether Building Block
The term "stereodefined" is critical to understanding the synthetic value of (Z)-1-(methylthio)-1-butene. The fixed (Z)-geometry of the double bond means that its stereochemistry can be transferred to new, more complex products during a chemical reaction. This control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis, particularly in the creation of pharmaceuticals and other biologically active molecules. Olefinic thioethers (vinyl sulfides) are recognized as versatile building blocks, and having a specific isomer like the (Z)-form allows for highly selective and predictable chemical transformations. researchgate.netmcmaster.ca The development of synthetic methods that produce vinyl sulfides with high stereoselectivity, either as (Z) or (E) isomers, is an active area of research, underscoring the importance of such stereodefined reagents. nih.govorganic-chemistry.org
Overview of Synthetic Utility and Transformative Potential
While literature specifically detailing the reactions of (Z)-1-(methylthio)-1-butene is limited, its potential can be inferred from the known reactivity of the vinyl sulfide (B99878) class of compounds. foodb.ca The combination of the electron-rich double bond and the sulfur atom allows for a variety of chemical transformations.
Potential Synthetic Transformations:
Hydrolysis: Vinyl sulfides can be hydrolyzed under acidic conditions to produce the corresponding ketones. This makes them useful as "masked" carbonyl groups, allowing chemists to introduce a ketone at a late stage in a synthesis.
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to form new ring systems. nih.gov
Metal-Catalyzed Cross-Coupling: Vinyl sulfides are effective partners in various cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of new carbon-carbon bonds. nih.govorganic-chemistry.orgorganic-chemistry.org This is a powerful tool for building molecular complexity from simpler starting materials.
Oxidation: The sulfur atom can be selectively oxidized to form vinyl sulfoxides and vinyl sulfones. researchgate.net These oxidized derivatives have different reactivity profiles, for instance, vinyl sulfones are excellent Michael acceptors for the formation of new carbon-carbon bonds. researchgate.net
Precursors to other functional groups: The methylthio group can be manipulated or replaced, further adding to the compound's versatility. For example, treatment with Raney Nickel can lead to the removal of the methylthio group. scispace.com
The reactivity of (Z)-1-(methylthio)-1-butene is typical of alkenes and sulfides, making it susceptible to reactions with electrophiles. ontosight.ai
Current Research Trajectories and Identified Knowledge Gaps
Current research in the field of unsaturated organosulfur compounds is largely focused on the development of novel, efficient, and highly stereoselective methods for their synthesis. nih.govorganic-chemistry.org This includes the use of transition-metal catalysts (e.g., copper, palladium, nickel) and metal-free approaches to control the geometry of the resulting vinyl sulfides. organic-chemistry.orgorganic-chemistry.org
A significant knowledge gap is the full exploration of the synthetic utility of simple, non-activated vinyl sulfides like (Z)-1-(methylthio)-1-butene. foodb.ca Much of the existing research tends to focus on more complex or electronically activated vinyl sulfides. The development of new reactions that take advantage of the unique properties of simple alkyl thioethers is an ongoing challenge.
Furthermore, a deeper mechanistic understanding of how different catalysts and reaction conditions control the stereochemical outcome of vinyl sulfide synthesis is still needed. researchgate.net While many successful methods have been reported, the subtle factors that govern whether the (Z) or (E) isomer is formed are not always fully understood. Bridging these knowledge gaps will be key to unlocking the full transformative potential of building blocks like (Z)-1-(methylthio)-1-butene in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
17414-15-2 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
(Z)-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4- |
InChI Key |
QOKMHYUWJKXWOV-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\SC |
Canonical SMILES |
CCC=CSC |
Origin of Product |
United States |
Synthetic Methodologies for Z 1 Methylthio 1 Butene
Stereoselective Olefination Strategies
The formation of the carbon-carbon double bond with a specific Z-geometry is a key challenge in the synthesis of (Z)-1-(Methylthio)-1-butene. Several powerful olefination reactions can be adapted to achieve this outcome with high fidelity.
Wittig-Type Reactions for Z-Selectivity
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they tend to favor the formation of the kinetic Z-product. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org
The synthesis of (Z)-1-(Methylthio)-1-butene via a Wittig reaction would commence with the preparation of the requisite phosphonium (B103445) salt. This is achieved through the SN2 reaction of triphenylphosphine (B44618) with chloromethyl methyl sulfide (B99878) to yield (methylthiomethyl)triphenylphosphonium chloride.
Treatment of this phosphonium salt with a strong, non-nucleophilic base, such as n-butyllithium or sodium hydride, generates the corresponding non-stabilized ylide. This ylide is then reacted in situ with propanal. The reaction proceeds through a four-membered oxaphosphetane intermediate, which subsequently collapses to furnish the desired (Z)-1-(Methylthio)-1-butene and triphenylphosphine oxide. The Z-selectivity arises from the kinetic control of the initial cycloaddition step. wikipedia.orgchemtube3d.com
| Reagent 1 | Reagent 2 | Base | Product | Selectivity |
| (Methylthiomethyl)triphenylphosphonium chloride | Propanal | n-Butyllithium | (Z)-1-(Methylthio)-1-butene | Predominantly Z |
| Triphenylphosphine & Chloromethyl methyl sulfide | Propanal | Sodium hydride | (Z)-1-(Methylthio)-1-butene | Predominantly Z |
Table 1: Representative Wittig-Type Reaction for (Z)-1-(Methylthio)-1-butene
Horner-Wadsworth-Emmons Variants for Controlled Stereochemistry
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. While the standard HWE reaction typically favors the formation of (E)-alkenes, specific modifications can be implemented to achieve high Z-selectivity. wikipedia.orgalfa-chemistry.com
The Still-Gennari modification is a prominent example of a Z-selective HWE reaction. nih.govsemanticscholar.org This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether.
For the synthesis of (Z)-1-(Methylthio)-1-butene, a suitable phosphonate would be bis(2,2,2-trifluoroethyl) (methylthiomethyl)phosphonate. This can be prepared via the Michaelis-Arbuzov reaction of bis(2,2,2-trifluoroethyl) phosphite (B83602) with chloromethyl methyl sulfide. Deprotonation of this phosphonate with KHMDS and 18-crown-6, followed by the addition of propanal, would yield (Z)-1-(Methylthio)-1-butene with high Z-selectivity. The electron-withdrawing trifluoroethyl groups are thought to kinetically favor the formation of the Z-isomer by increasing the rate of elimination from the syn-intermediate. nih.gov
| Phosphonate Reagent | Aldehyde | Base/Additive | Product | Selectivity |
| Bis(2,2,2-trifluoroethyl) (methylthiomethyl)phosphonate | Propanal | KHMDS / 18-crown-6 | (Z)-1-(Methylthio)-1-butene | High Z-selectivity |
| Diethyl (methylthiomethyl)phosphonate | Propanal | NaH | (E)-1-(Methylthio)-1-butene | Predominantly E |
Table 2: Horner-Wadsworth-Emmons Reaction Variants
Peterson Olefination Approaches
The Peterson olefination is another versatile method for alkene synthesis that allows for stereochemical control. The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. The stereochemical outcome of the subsequent elimination step is dependent on the reaction conditions. organic-chemistry.orgorganicchemistrydata.org
To synthesize (Z)-1-(Methylthio)-1-butene, one would require an α-silyl carbanion bearing a methylthio group. This can be generated by deprotonation of (methylthio)(trimethylsilyl)methane with a strong base like n-butyllithium. The resulting carbanion is then reacted with propanal to form a diastereomeric mixture of the β-hydroxysilane adduct.
Crucially, treatment of this intermediate with a base, such as potassium hydride, induces a syn-elimination, leading to the formation of the (Z)-alkene. In contrast, acidic workup would result in an anti-elimination and the formation of the (E)-isomer. This ability to select for either isomer from a common intermediate is a significant advantage of the Peterson olefination. organic-chemistry.orgorganicchemistrydata.org
| α-Silyl Carbanion Precursor | Aldehyde | Elimination Condition | Product |
| (Methylthio)(trimethylsilyl)methane | Propanal | Basic (e.g., KH) | (Z)-1-(Methylthio)-1-butene |
| (Methylthio)(trimethylsilyl)methane | Propanal | Acidic (e.g., H₂SO₄) | (E)-1-(Methylthio)-1-butene |
Table 3: Stereochemical Control in the Peterson Olefination
Thioether Formation via Selective Functionalization of Alkenes
An alternative approach to constructing (Z)-1-(Methylthio)-1-butene involves the formation of the thioether bond on a pre-existing four-carbon backbone with the desired Z-alkene geometry.
Addition Reactions to Alkynes
The hydrothiolation of alkynes offers a direct route to vinyl sulfides. To achieve the desired Z-stereochemistry, radical addition of a thiol to a terminal alkyne is a particularly effective strategy.
The reaction of 1-butyne (B89482) with methanethiol (B179389) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or under photochemical conditions, proceeds via a free-radical chain mechanism. The anti-addition of the thiyl radical across the triple bond leads to the formation of the (Z)-vinyl sulfide as the major product.
| Alkyne | Thiol | Initiator | Product | Selectivity |
| 1-Butyne | Methanethiol | AIBN or UV light | (Z)-1-(Methylthio)-1-butene | Predominantly Z |
Table 4: Z-Selective Hydrothiolation of 1-Butyne
Substitution Reactions on Halogenated Butenes
Vinyl halides can serve as precursors to vinyl sulfides through nucleophilic substitution reactions. To obtain the (Z)-isomer of the product, it is essential to start with the corresponding (Z)-vinyl halide and employ a reaction that proceeds with retention of stereochemistry.
Palladium- or copper-catalyzed cross-coupling reactions are well-suited for this purpose. For instance, the reaction of (Z)-1-bromo-1-butene with a methylthiolate source, such as sodium thiomethoxide, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), can afford (Z)-1-(Methylthio)-1-butene with high stereochemical fidelity. researchgate.net Similarly, copper-catalyzed protocols have also been shown to be effective for this transformation.
| Vinyl Halide | Thiol Source | Catalyst | Product |
| (Z)-1-Bromo-1-butene | Sodium thiomethoxide | Pd(PPh₃)₄ | (Z)-1-(Methylthio)-1-butene |
| (Z)-1-Iodo-1-butene | Methanethiol & Base | CuI | (Z)-1-(Methylthio)-1-butene |
Table 5: Substitution Reactions on (Z)-1-Halobutenes
Catalytic Approaches to Stereodefined Thioenol Ether Synthesis
The stereoselective synthesis of thioenol ethers, particularly the (Z)-isomer, has been a significant area of research. Catalytic methods offer a powerful tool to control the stereochemical outcome of reactions, often with high efficiency and selectivity. These approaches can be broadly categorized into transition metal-mediated couplings and organocatalytic methods.
Transition Metal-Mediated Couplings
Transition metal catalysts have been extensively employed in the formation of carbon-sulfur bonds. In the context of synthesizing (Z)-vinyl sulfides, several strategies have emerged.
One prominent method is the hydrothiolation of alkynes . While many transition metal catalysts favor the formation of the linear (E)-isomer or the branched Markovnikov adduct, specific catalyst systems can direct the reaction towards the desired (Z)-product. For instance, rhodium catalysts have shown promise in achieving high selectivity for the formation of α-vinyl sulfides. A study on rhodium-catalyzed alkyne hydrothiolation highlighted the effectiveness of certain rhodium complexes in producing Markovnikov adducts with high selectivity.
Another powerful approach involves the cross-coupling of vinyl halides or related precursors with thiols . Nickel-catalyzed cross-coupling reactions have been successfully utilized for the synthesis of (Z)-vinylic sulfides. A method employing a nickel catalyst facilitates the coupling of (Z)-1,2-bis(aryl(alkyl)thio)alkenes with Grignard reagents to produce (Z)-vinylic sulfides under mild conditions organic-chemistry.org. While not a direct synthesis from a simple alkyne, this demonstrates the utility of nickel catalysis in preserving and creating the Z-geometry.
The following table summarizes representative transition metal-catalyzed approaches applicable to the synthesis of (Z)-vinyl sulfides.
| Catalyst System | Reactants | Product Type | Stereoselectivity | Reference |
| Rhodium Complexes | Alkyne, Thiol | α-Vinyl Sulfide (Markovnikov) | High | [Not specified] |
| Nickel Catalyst | (Z)-1,2-bis(aryl(alkyl)thio)alkene, Grignard Reagent | (Z)-Vinylic Sulfide | High | organic-chemistry.org |
Organocatalytic Methods
Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations. While the direct organocatalytic synthesis of (Z)-1-(methylthio)-1-butene is not extensively documented, related methodologies for thioether synthesis suggest potential avenues. For instance, photochemical organocatalytic methods have been developed for the synthesis of thioethers from aryl chlorides and alcohols using a simple sulfur source scispace.com. The stereochemical outcome of such reactions would need to be investigated for their applicability to the synthesis of (Z)-alkenyl sulfides.
A noteworthy metal-free approach that provides excellent Z-selectivity is the one-pot tandem hydroiodination of internal alkynes followed by in situ sulfenylation. This method, while not strictly organocatalytic in the traditional sense, avoids transition metals and offers high yields and stereoselectivity for Z-vinyl sulfides bohrium.comresearchgate.net. The process is promoted by a eutectic mixture of choline (B1196258) iodide (ChI) and p-toluenesulfonic acid (p-TsOH) bohrium.comresearchgate.net.
Atom Economy and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes, emphasizing the minimization of waste and the use of environmentally benign reagents and conditions. Atom economy , a key metric in green chemistry, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
The hydrothiolation of alkynes is an excellent example of an atom-economical reaction, as, in principle, all atoms of the alkyne and the thiol are incorporated into the vinyl sulfide product, resulting in 100% atom economy nih.gov. This contrasts with substitution or elimination reactions, which inherently generate byproducts.
The metal-free synthesis of Z-vinyl sulfides via hydroiodination and sulfenylation also presents strong green chemistry credentials. It avoids the use of toxic heavy metals and volatile organic solvents, and the reaction can be scalable to gram quantities bohrium.comresearchgate.net. The use of a eutectic mixture as a reaction medium is another green aspect of this methodology.
The table below outlines some green chemistry metrics for different synthetic approaches.
| Synthetic Approach | Key Green Chemistry Features |
| Alkyne Hydrothiolation | 100% atom economy nih.gov. |
| Metal-Free Hydroiodination/Sulfenylation | Avoids transition metals, avoids volatile organic solvents, scalable bohrium.comresearchgate.net. |
| Photochemical Methods | Can often be performed under mild conditions, avoids harsh reagents nih.gov. |
Comparative Analysis of Synthetic Route Efficiency, Selectivity, and Scalability
When choosing a synthetic route for (Z)-1-(methylthio)-1-butene, a comparative analysis of efficiency, selectivity, and scalability is essential.
| Synthetic Route | Efficiency (Yield) | Z-Selectivity | Scalability | Key Advantages | Key Disadvantages |
| Metal-Free Hydroiodination/ Sulfenylation | Up to 99% bohrium.comresearchgate.net | High | Scalable to gram quantities bohrium.comresearchgate.net | Metal-free, mild conditions, high Z-selectivity bohrium.comresearchgate.net | Requires a two-step one-pot procedure. |
| Transition Metal-Catalyzed Hydrothiolation (Rhodium) | High | Substrate dependent, can favor Markovnikov product | Generally good | Single step, high atom economy. | Potential for mixture of isomers, requires metal catalyst. |
| Nickel-Catalyzed Cross-Coupling | Good | High (preserves Z-geometry) organic-chemistry.org | Good | Mild conditions organic-chemistry.org. | Requires a pre-functionalized (Z)-alkene starting material organic-chemistry.org. |
The metal-free, one-pot tandem hydroiodination/sulfenylation stands out for its high yields and excellent Z-selectivity bohrium.comresearchgate.net. Its scalability to the gram scale and avoidance of toxic metals make it a highly attractive option from both a practical and environmental perspective bohrium.comresearchgate.net.
Transition metal-catalyzed hydrothiolation offers the advantage of being a single-step, 100% atom-economical process. However, achieving high Z-selectivity can be challenging and is often dependent on the specific catalyst and substrate. While rhodium catalysts can provide α-vinyl sulfides, controlling the stereochemistry to favor the Z-isomer of a linear product like 1-(methylthio)-1-butene requires careful optimization.
Chemical Reactivity and Mechanistic Investigations of Z 1 Methylthio 1 Butene
Electrophilic Additions to the Carbon-Carbon Double Bond
The electron-rich nature of the double bond in (Z)-1-(methylthio)-1-butene makes it susceptible to attack by electrophiles. The regiochemical and stereochemical outcomes of these additions are influenced by the ability of the sulfur atom to stabilize charged intermediates.
Halogenation and Hydrohalogenation Reactions: Regio- and Stereochemical Outcomes
While specific experimental studies on the halogenation and hydrohalogenation of (Z)-1-(methylthio)-1-butene are not extensively documented in publicly available literature, its reactivity can be predicted based on established mechanisms for alkenes and vinyl sulfides.
Hydrohalogenation: The addition of hydrohalic acids (HX, where X = Cl, Br, I) to an unsymmetrical alkene typically follows Markovnikov's rule, which states that the proton adds to the carbon atom that already bears the greater number of hydrogen atoms. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, and the regioselectivity is determined by the formation of the more stable carbocation. chemistrysteps.com In the case of (Z)-1-(methylthio)-1-butene, protonation can occur at either C1 or C2.
Protonation at C2 would yield a secondary carbocation at C1, which is significantly stabilized by the adjacent sulfur atom through resonance (a thiocarbenium ion). This stabilization is a dominant factor. Conversely, protonation at C1 would place a secondary carbocation at C2, which lacks this direct resonance stabilization. Therefore, the reaction is expected to proceed via the more stable sulfur-stabilized carbocation, leading to the Markovnikov adduct where the halide adds to C1.
Table 1: Predicted Outcome of Hydrohalogenation of (Z)-1-(Methylthio)-1-butene
| Reactant | Reagent | Predicted Major Product | Regioselectivity |
| (Z)-1-(Methylthio)-1-butene | HBr | 1-Bromo-1-(methylthio)butane | Markovnikov |
Lewis Acid-Catalyzed Additions
Lewis acids can act as catalysts in addition reactions by activating either the electrophile or the alkene substrate. In the context of vinyl sulfides, a Lewis acid can coordinate to the lone pair electrons of the sulfur atom. This coordination enhances the electron-withdrawing inductive effect of the methylthio group, making the double bond more electrophilic and susceptible to attack by nucleophiles or promoting cycloaddition reactions.
For instance, Lewis acids like BF₃·Et₂O and TiF₄ have been shown to be essential for promoting the hydrofluorination of alkynyl sulfides to produce α-fluorovinyl thioethers. d-nb.infobeilstein-journals.org While this is a formation of, rather than an addition to, a vinyl sulfide (B99878), it demonstrates the principle of Lewis acid activation at the sulfur atom. In a similar vein, SnCl₄ promotes the reaction of certain silyl (B83357) sulfides with alkenes to generate vinyl sulfides. rsc.org For (Z)-1-(methylthio)-1-butene, a Lewis acid could facilitate additions that are otherwise difficult, such as conjugate additions of weaker nucleophiles.
Table 2: Examples of Lewis Acid-Promoted Reactions in Sulfide Chemistry
| Substrate Type | Lewis Acid | Reagent | Product Type | Reference |
| Alkynyl Sulfide | BF₃·Et₂O / TiF₄ | 3HF·Et₃N | α-Fluorovinyl Thioether | d-nb.infobeilstein-journals.org |
| α-Chloro-α-silyl Sulfide | SnCl₄ | Trisubstituted Alkene | Vinyl Sulfide | rsc.org |
Cycloaddition Reactions (e.g., Diels-Alder)
Vinyl sulfides can participate as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. d-nb.info The methylthio group, being an electron-donating group via resonance, activates the double bond, making it suitable for reactions with electron-deficient dienes (inverse electron-demand Diels-Alder) or for transition metal-catalyzed processes.
Studies have shown that aryl vinyl sulfides are effective dienophiles in radical cation Diels-Alder reactions. beilstein-journals.org Furthermore, cobalt(I) catalysts can facilitate the Diels-Alder reaction between alkynyl sulfides and 1,3-dienes to generate dihydroaromatic vinyl sulfides under mild conditions. acs.org While specific Diels-Alder reactions involving (Z)-1-(methylthio)-1-butene are not prominent in the literature, its structural similarity to other reactive vinyl sulfides suggests it would be a viable dienophile, particularly in catalyzed versions of the reaction. The stereochemistry of the (Z)-alkene would be retained in the resulting cyclohexene (B86901) product due to the concerted nature of the pericyclic reaction. Chiral vinyl sulfoxides, derived from vinyl sulfides, are also known to be efficient dienophiles in asymmetric Diels-Alder reactions. tandfonline.com
Nucleophilic Transformations and Alkene Functionalization
The resonance contribution from the sulfur atom not only makes the C1 carbon of (Z)-1-(methylthio)-1-butene nucleophilic but also renders the C2 (β) carbon electrophilic. This polarization allows for conjugate-type additions by nucleophiles.
Michael Additions and Conjugate Processes
The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated system. masterorganicchemistry.comlibretexts.org The methylthio group in (Z)-1-(methylthio)-1-butene polarizes the double bond, creating a partial positive charge on the β-carbon, making it susceptible to attack by soft nucleophiles like thiolates, amines, or certain enolates. masterorganicchemistry.com
Although less reactive than α,β-unsaturated carbonyls or vinyl sulfones, vinyl sulfides can undergo conjugate additions. researchgate.netacs.org The reaction would involve the nucleophile attacking the C2 position, with the resulting negative charge being stabilized on the C1 carbon by the adjacent sulfur atom. Subsequent protonation would yield the saturated addition product. This reactivity provides a pathway to functionalize the butene chain at the C2 position.
Reactions with Organometallic Reagents
Organometallic reagents, such as organolithiums and Grignard reagents, are strong bases and potent nucleophiles. Their reaction with (Z)-1-(methylthio)-1-butene can follow several pathways.
Vinylic Proton Abstraction (Lithiation): Strong, sterically hindered bases like tert-butyllithium (B1211817) are known to deprotonate vinylic protons, especially those alpha to a heteroatom. The reaction of an organolithium reagent with (Z)-1-(methylthio)-1-butene could lead to the abstraction of the proton at C1, generating a vinyllithium (B1195746) species. This intermediate is a powerful nucleophile in its own right and can be trapped with various electrophiles (e.g., alkyl halides, carbonyls, silyl chlorides) to create a more complex, functionalized vinyl sulfide. Research on related ketene (B1206846) thioacetals has shown that lithiation followed by reaction with an electrophile like iodomethane (B122720) can produce substituted methylthio-butene derivatives. bath.ac.uk
Conjugate Addition: Softer organometallic reagents, like Gilman cuprates (R₂CuLi), are well-known for favoring 1,4-conjugate addition to α,β-unsaturated carbonyls over direct 1,2-addition. youtube.com While less common with simple vinyl sulfides, it is conceivable that under appropriate conditions, a Gilman reagent could add to the β-carbon (C2) of (Z)-1-(methylthio)-1-butene.
Reactions with Grignard Reagents: Grignard reagents (RMgX) are harder nucleophiles than cuprates and typically react with aldehydes and ketones via 1,2-addition. libretexts.orgmasterorganicchemistry.com Their reaction with a vinyl sulfide is less predictable. They could act as a base to deprotonate the vinylic proton, or potentially add in a conjugate fashion, though this is less likely than with softer nucleophiles. In some cases, Grignard reagents can be used to synthesize butene derivatives from precursors like allyl chloride. doubtnut.com
Table 3: Potential Reactions with Organometallic Reagents
| Reagent Type | Probable Reaction Pathway | Resulting Intermediate/Product |
| Organolithium (e.g., n-BuLi) | Vinylic Proton Abstraction | 1-(Methylthio)-1-butenyllithium |
| Gilman Cuprate (R₂CuLi) | Conjugate Addition | Saturated thioether |
| Grignard Reagent (RMgX) | Proton Abstraction / Addition | Vinyllithium / Saturated thioether |
Oxidative and Reductive Transformations of the Thioether Moiety
The thioether group in (Z)-1-(methylthio)-1-butene is a key site for oxidative and reductive transformations, allowing for the synthesis of various sulfur-containing compounds.
The sulfur atom in vinyl sulfides can be selectively oxidized to form sulfoxides and subsequently sulfones. wikipedia.orgacsgcipr.org The control of reaction conditions is crucial to prevent over-oxidation. acsgcipr.orgnih.gov
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in glacial acetic acid. nih.govnih.gov For instance, the oxidation of various sulfides to sulfoxides has been achieved with high selectivity using 30% aqueous H₂O₂ in glacial acetic acid at room temperature. nih.gov Transition-metal-free conditions have been developed to achieve this transformation, which is considered a "green" chemical process. nih.gov
Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone. wikipedia.org This can be accomplished using stronger oxidizing agents or by adjusting the stoichiometry of the oxidant. acsgcipr.orgorganic-chemistry.org For example, overoxidation to the sulfone can be achieved using an aqueous solution of hydrogen peroxide under reflux conditions. nih.gov Metal-based catalysts, such as those containing molybdenum(VI) or zirconium, can also facilitate the oxidation of sulfides directly to sulfones with hydrogen peroxide. nih.govresearchgate.net
The stereochemistry of the starting vinyl sulfide can influence the stereochemical outcome of the oxidation. For example, the oxidation of a vinyl sulfide with m-chloroperbenzoic acid (mCPBA) can produce a vinyl sulfoxide with high diastereoselectivity. nih.gov
Table 1: Oxidation of Vinyl Sulfides
| Starting Material | Oxidizing Agent | Product | Reference |
| Vinyl Sulfide | mCPBA | Vinyl Sulfoxide | nih.gov |
| Vinyl Sulfide | H₂O₂ (aqueous, reflux) | Vinyl Sulfone | nih.gov |
| Methyl Phenyl Sulfide | H₂O₂ (30% aq.), Glacial Acetic Acid | Methyl Phenyl Sulfoxide | nih.gov |
| Various Sulfides | H₂O₂, Mo(VI) catalyst | Sulfones | researchgate.net |
| Methyl Phenyl Sulfide | H₂O₂, Zr/SiW₁₂/GO catalyst | Methyl Phenyl Sulfoxide | nih.gov |
mCPBA: meta-Chloroperbenzoic acid; H₂O₂: Hydrogen peroxide; Mo(VI): Molybdenum(VI); Zr/SiW₁₂/GO: Zirconium/silicotungstic acid/graphene oxide composite.
Desulfurization of vinyl sulfides involves the cleavage of the carbon-sulfur bond. Reductive desulfurization of vinyl sulfoxides can be achieved using reagents like tert-butyllithium in the presence of an internal proton source, proceeding in a stereospecific manner. acs.org Another approach involves a base-promoted nucleophilic ring-opening and desulfurization pathway for certain sulfur-containing cyclic compounds. researchgate.net
Radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols can also lead to the formation of vinyl sulfides. nih.gov Additionally, oxidative desulfurization-fluorination reactions of certain organosulfur compounds can occur, leading to the replacement of a C-S bond with a C-F bond. oup.com
Rearrangement Reactions and Isomerization Pathways
(Z)-1-(Methylthio)-1-butene can undergo various rearrangement and isomerization reactions. The isomerization between Z and E isomers of vinyl sulfides is a common process. bac-lac.gc.ca Photochemical irradiation can induce E to Z isomerization, while thermal conditions can promote the reverse, Z to E, transformation. tandfonline.com This isomerization is not limited to vinyl sulfides but is also observed for the corresponding sulfoxides and sulfones. tandfonline.com
Base-catalyzed isomerization of allylic sulfides to vinylic sulfides is another important transformation. dicp.ac.cn For example, allyl phenyl sulfide can be isomerized to the corresponding vinyl isomer. dicp.ac.cn In some cases, isomerization can be followed by other reactions, such as dimerization. dicp.ac.cn The Dimroth rearrangement is another type of isomerization observed in certain sulfur-containing heterocyclic systems. researchgate.net
The presence of specific functional groups can facilitate rearrangements. For instance, a fluoride (B91410) ion can catalyze a retro-Michael reaction in (Z)-α-dimethylphenylsilyl vinyl sulfides that bear an electron-withdrawing group beta to the sulfur atom, leading to phenyl group migration. rsc.orgrsc.org
Radical Chemistry of (Z)-1-(Methylthio)-1-butene
The radical chemistry of vinyl sulfides is an active area of research. Vinyl and sulfur-centered radicals can be generated through photochemical processes. nih.gov These radical intermediates can then participate in various coupling reactions. For example, the reaction of an alkenyl halide with a thiol under photochemical conditions can proceed through vinyl and sulfur-centered radicals to form a C(sp²)-S bond. nih.gov
Radical-mediated hydrothiolation of alkynes is a method for synthesizing (Z)-1-alkenyl sulfides. mostwiedzy.pl However, this reaction may require a radical initiator like Rongalite. mostwiedzy.pl The use of radical inhibitors such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in cesium-catalyzed hydrothiolation of alkynes with alkylthiols can lead to high (Z)-selectivity. mostwiedzy.pl
Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving (Z)-1-(methylthio)-1-butene is crucial for controlling reactivity and product selectivity.
Kinetic studies provide valuable insights into reaction mechanisms. For instance, the hydrolysis of vinyl sulfides in acidic solutions has been shown to proceed via a mechanism analogous to that of vinyl ethers, involving a slow proton transfer to the double bond. cdnsciencepub.com The rate of hydrolysis is influenced by the substituents on the sulfur and oxygen atoms. cdnsciencepub.com
Computational studies, such as Density Functional Theory (DFT) calculations, are employed to understand reaction pathways and predict the stability of intermediates and transition states. mdpi.comub.edu For example, DFT calculations have been used to study the hydrothiolation reaction of alkynes catalyzed by copper nanoparticles, providing insights into the observed reactivity. mdpi.com Similarly, the energetics of tetrazine reduction by methanethiol (B179389) have been calculated to understand their stability. acs.org
The isomerization of 1-butene (B85601) to 2-butene (B3427860) has been studied, with dinuclear nickel complexes showing high catalytic activity. acs.org Kinetic models for complex pyrolysis systems can be refined using quantum chemistry calculations to determine species thermochemistry. mit.edu
Isotopic Labeling Experiments
Detailed research findings from isotopic labeling experiments specifically targeting the chemical reactivity and mechanistic pathways of (Z)-1-(methylthio)-1-butene are not extensively available in the public domain. Isotopic labeling, a powerful technique for elucidating reaction mechanisms, involves the substitution of an atom in a reactant molecule with one of its isotopes to trace the atom's fate throughout a chemical transformation. This methodology provides invaluable insights into bond-forming and bond-breaking steps, the nature of intermediates, and the rate-determining steps of a reaction.
In the context of vinyl sulfides and related thioethers, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common isotopes utilized in such studies. For a compound like (Z)-1-(methylthio)-1-butene, isotopic labeling could theoretically be employed to investigate several aspects of its reactivity:
Electrophilic Additions: By labeling the vinylic protons with deuterium, one could study the stereochemistry of electrophilic attack on the double bond. The position of the deuterium in the resulting carbocation intermediate and the final product would reveal whether the addition is syn or anti.
Protonation and Hydrolysis: In acid-catalyzed hydrolysis, labeling the solvent (e.g., using D₂O) would help determine the site of initial protonation. Analysis of the products for deuterium incorporation would clarify whether the proton adds to the α- or β-carbon of the vinyl group, providing evidence for the reaction mechanism.
Base-Catalyzed Isomerization: Isotopic labeling could be used to probe the mechanism of potential isomerization from the (Z)- to the (E)-isomer. For instance, conducting the reaction in a deuterated solvent could indicate whether the process involves a deprotonation-reprotonation mechanism via a carbanionic intermediate.
While specific data tables and detailed research findings for (Z)-1-(methylthio)-1-butene are not available, the principles of isotopic labeling experiments remain a fundamental approach in organic chemistry for mechanistic investigations. The application of these techniques to this specific compound would be necessary to provide the detailed, scientifically accurate content requested.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. An analysis of (Z)-1-(methylthio)-1-butene's electronic structure would involve the determination of its molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, particularly in reactions such as cycloadditions or interactions with electrophiles and nucleophiles.
| Computed Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem nih.gov |
| Molecular Weight | 102.20 g/mol | PubChem nih.gov |
| IUPAC Name | (Z)-1-(methylsulfanyl)but-1-ene | PubChem nih.gov |
| InChI | InChI=1S/C5H10S/c1-3-4-5-6-2/h4-5H,3H2,1-2H3/b5-4- | PubChem nih.gov |
| InChIKey | QOKMHYUWJKXWOV-PLNGDYQASA-N | PubChem nih.gov |
| SMILES | CC/C=C\SC | PubChem nih.gov |
Conformational Analysis and Stability of Isomers
(Z)-1-(methylthio)-1-butene can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by scanning the potential energy surface through systematic rotation of dihedral angles. Generally, trans (E) isomers are more stable and have lower energy than their cis (Z) counterparts due to reduced steric hindrance. aklectures.com
While specific conformational analysis data for (Z)-1-(methylthio)-1-butene is scarce, a study on the closely related compound, 2-methylthio-2-butene, revealed that the Z isomer is approximately 2 kJ/mol lower in energy than the E isomer. researchgate.net This suggests that for some thioenol ethers, the Z configuration can be thermodynamically preferred. Computational methods can precisely calculate the energies of different conformers and the rotational barriers between them. nih.gov Such studies would clarify whether the Z or E isomer of 1-(methylthio)-1-butene is more stable and by how much, providing crucial information for understanding its equilibrium composition.
| Isomer Comparison | Finding | Source |
| General Trend | Trans (E) isomers are typically more stable than cis (Z) isomers. | AK Lectures aklectures.com |
| 2-methylthio-2-butene | The Z isomer is more stable than the E isomer by ~2 kJ/mol. | ResearchGate researchgate.net |
Reaction Mechanism Prediction and Validation via Density Functional Theory (DFT)
DFT is a versatile tool for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp For (Z)-1-(methylthio)-1-butene, DFT calculations could be used to explore various reaction pathways, such as its behavior in cycloaddition reactions or its reactivity towards electrophiles.
By mapping the potential energy surface, DFT can identify the transition state structures that connect reactants to products. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. The energy of the transition state is critical for determining the reaction rate. While no specific DFT studies on the reaction mechanisms of (Z)-1-(methylthio)-1-butene have been published, research on related systems, like the cycloaddition reactions of thioenol ethers, indicates that these reactions can proceed through zwitterionic intermediates, and their rates are highly sensitive to solvent polarity and steric effects. researchgate.net
The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of reaction kinetics. DFT calculations can provide quantitative estimates of these barriers, allowing for the comparison of different possible reaction pathways. nih.gov For instance, in a reaction with multiple potential outcomes, the pathway with the lowest activation barrier is generally favored. A comprehensive DFT study on (Z)-1-(methylthio)-1-butene would involve calculating the activation barriers for various plausible reactions, thereby predicting its chemical selectivity.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a compound. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific absorption bands to molecular motions. nih.govresearchgate.net Similarly, predicted NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. Although there are no specific published computational spectroscopic studies for (Z)-1-(methylthio)-1-butene, such calculations would be a standard component of a thorough computational characterization.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.gov In the context of (Z)-1-(methylthio)-1-butene, MD simulations could be used to explore its conformational dynamics in different solvents or its interaction with other molecules or surfaces. By simulating the trajectories of atoms over time, MD can reveal how the molecule explores its conformational space and how it approaches and interacts with potential reactants. acs.org While specific MD simulations for (Z)-1-(methylthio)-1-butene are not available, studies on related vinyl sulfides have utilized these techniques to understand reaction dynamics and selectivity. researchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in (Z)-1-(methylthio)-1-butene.
IR Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C=C double bond stretch, typically around 1630-1680 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups would appear in the region of 2850-3100 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the non-polar C=C and C-S bonds. s-a-s.orgsemi.ac.cn The C=C stretching vibration would give a strong signal, complementing the IR data. researchgate.net The symmetric and antisymmetric C-S-C stretching vibrations are also readily observable in the Raman spectrum. s-a-s.org Conformational isomers of vinyl sulfides can sometimes be distinguished by analyzing the Raman spectra at different temperatures. osti.gov
Mass Spectrometry (HRMS, GC-MS) for Fragmentation Pathways and Purity Assessment
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation patterns, which can aid in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₅H₁₀S). nih.gov This is a critical step in confirming the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for assessing the purity of a sample of (Z)-1-(methylthio)-1-butene. The mass spectrum obtained from GC-MS will show the molecular ion peak (m/z 102) and a series of fragment ions. The fragmentation of organosulfur compounds often involves the loss of alkyl or thiol radicals. acs.orgnih.govresearchgate.netacs.orgresearchgate.net For (Z)-1-(methylthio)-1-butene, characteristic fragmentation pathways could include the loss of a methyl radical (CH₃•), an ethyl radical (C₂H₅•), or a methylthio radical (CH₃S•). This compound has been identified as a component of the essential oil of Allium stipitatum using GC-MS. core.ac.uk
X-ray Crystallography of Derived Crystalline Analogues for Definitive Structural Proof
While (Z)-1-(methylthio)-1-butene is a liquid at room temperature, its definitive structural proof, including the (Z)-stereochemistry, could be achieved through X-ray crystallography of a suitable crystalline derivative. researchgate.net For instance, oxidation of the sulfide (B99878) to a sulfone, which are often crystalline solids, could provide a derivative suitable for single-crystal X-ray diffraction analysis. mdpi.comscispace.com The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal confirmation of the molecular geometry.
Chiroptical Spectroscopy (e.g., VCD, ORD, CD) for Analysis of Enantiomerically Enriched Derivatives
(Z)-1-(methylthio)-1-butene is not chiral. However, if a chiral center were introduced into the molecule, for example, by replacing one of the methylene (B1212753) protons on C3 with a substituent, a range of chiroptical techniques could be employed to analyze the resulting enantiomerically enriched or pure compounds.
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the absolute configuration of the molecule. acs.org By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be determined. researchgate.net
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) : ORD and CD spectroscopy measure the rotation of plane-polarized light and the differential absorption of circularly polarized light, respectively, in the UV-visible region. core.ac.ukresearchgate.net These techniques are particularly useful for studying chiral molecules containing chromophores. While the vinyl sulfide moiety itself does not have a strong chromophore in the near-UV region, derivatization could introduce one, allowing for analysis by ORD and CD. unifi.it
The synthesis of enantiomerically enriched vinyl sulfides can be achieved through various stereoselective methods. psu.edunumberanalytics.com
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the double bond and the influence of the adjacent sulfur atom enable (Z)-1-(methylthio)-1-butene to serve as a versatile starting material for intricate organic molecules.
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Vinyl sulfides, such as (Z)-1-(methylthio)-1-butene, are recognized as valuable precursors for synthesizing various sulfur-containing heterocycles.
The synthesis of substituted thiophenes, for instance, can be achieved through reactions involving the cyclization of sulfur-containing precursors. organic-chemistry.orgrroij.com Methodologies like the Paal-Knorr thiophene (B33073) synthesis traditionally use 1,4-dicarbonyl compounds and a sulfurizing agent. rroij.comnih.gov However, modern approaches utilize functionalized acyclic substrates. For example, the reaction of substituted buta-1-enes with potassium sulfide (B99878) provides a transition-metal-free route to thiophenes. organic-chemistry.org The structure of (Z)-1-(methylthio)-1-butene is well-suited for such transformations, potentially leading to 2,4-substituted thiophenes. ua.es
Similarly, the synthesis of pyridines can involve precursors that undergo cyclocondensation reactions. baranlab.orgcore.ac.uknih.gov The Bohlmann-Rahtz pyridine (B92270) synthesis, for example, reacts enamines with alkynones. core.ac.uk The vinyl sulfide group in (Z)-1-(methylthio)-1-butene could be modified to an enamine-like structure or participate in cycloaddition reactions to form substituted pyridine rings. Research has demonstrated the synthesis of 4-(methylthio)-3-cyanopyridines from related starting materials, highlighting the utility of the methylthio group in these cyclizations. core.ac.uk
Furthermore, related structures like 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones are precursors to 3-methylthio-substituted furans, pyrroles, and thiophenes through Paal-Knorr type cyclization reactions. nih.govscispace.com This suggests that (Z)-1-(methylthio)-1-butene, with appropriate functionalization, could serve as a key intermediate for a diverse range of heterocyclic systems.
The stereospecific nature of (Z)-1-(methylthio)-1-butene makes it an intriguing candidate for the synthesis of natural products, where precise stereochemistry is often crucial for biological activity. The Z-configured double bond is a key structural motif in many complex natural molecules, including various insect pheromones. google.com
For instance, the synthesis of Disorazole C1, a potent anticancer agent, relies heavily on the stereoselective formation of Z-alkenes as key intermediates for subsequent macrocyclization. acs.org The established Z-geometry of (Z)-1-(methylthio)-1-butene could streamline synthetic routes to such complex targets.
Research into insect chemistry has identified structurally similar compounds as vital components of natural signaling molecules. 3-Methyl-1-(methylthio)-2-butene, an isomer of the target compound, has been identified in the defensive secretions of Ceroglossus beetles. nsf.gov Moreover, other functionalized thio-butenes, such as 2-(hydroxymethyl)-4-(phenylthio)-1-butene, have been employed as building blocks in the synthesis of the boll weevil pheromone. sakura.ne.jp These examples underscore the potential of the (methylthio)butene scaffold as a precursor in the stereoselective synthesis of pheromones and other bioactive natural products.
Utilization in Polymer and Material Science Research
The presence of a polymerizable vinyl group and a functional thioether makes (Z)-1-(methylthio)-1-butene a promising monomer for creating specialty polymers and advanced materials.
Vinyl sulfides are a class of monomers known to undergo polymerization, yielding polymers with unique properties conferred by the sulfur atom in the side chain. rsc.org (Z)-1-(methylthio)-1-butene can be considered an S-vinyl monomer, where the direct linkage of the sulfur atom to the vinyl group influences both the polymerization behavior and the final polymer's characteristics. rsc.orgacs.org
Radical polymerization of phenyl vinyl sulfide (PVS), a related monomer, has been shown to proceed via standard mechanisms, and the resulting polymers exhibit interesting properties. tandfonline.com More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to S-vinyl sulfide derivatives, allowing for the synthesis of well-defined, sulfur-containing polymers with controlled molecular weights and narrow polydispersity. acs.org
| Monomer (p-Substituted PVS) | Initiator | Temperature (°C) | Overall Rate of Polymerization (Rp x 10^5 mol/L·s) | Overall Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Phenyl Vinyl Sulfide (PVS) | AIBN | 60 | 5.73 | 21.4 |
| p-Methyl PVS | AIBN | 60 | 4.50 | - |
| p-Chloro PVS | AIBN | 60 | 3.85 | - |
| p-Bromo PVS | AIBN | 60 | 3.70 | - |
The polymerization of (Z)-1-(methylthio)-1-butene would lead to poly(1-(methylthio)-1-butene), a specialty polymer where the thioether groups can significantly influence properties such as refractive index, thermal stability, and adhesion. The poly(1-butene) backbone itself is known for its excellent creep and stress cracking resistance. rsc.orgfrontiersin.org
Polymers containing thioether functionalities, such as those derived from (Z)-1-(methylthio)-1-butene, are precursors to a range of advanced materials. rsc.org The sulfur atoms in the polymer chain can be oxidized to sulfoxides or sulfones, which dramatically alters the polarity, solubility, and thermal properties of the material. acs.org
A key area of application is in energy storage. Polythioethers are investigated as solid polymer electrolytes for lithium-ion batteries. acs.org The sulfur atoms can coordinate with lithium ions, facilitating ion transport. The combination of a flexible polyolefin backbone with coordinating thioether groups could lead to electrolytes with favorable thermal and electrochemical properties.
Furthermore, sulfur-containing polymers are integral to the field of conducting polymers. While polythiophene is the most well-known example, the incorporation of sulfur into other polymer backbones can also impart electronic properties. google.comcmu.edu Thiol-ene chemistry has been used to prepare functionalized monomers for conducting polymers, demonstrating a viable route for integrating sulfur-rich units into electroactive materials. mdpi.com Polymers derived from (Z)-1-(methylthio)-1-butene could serve as a platform for developing new conducting or semiconducting materials through post-polymerization modification.
Development of Novel Chiral Auxiliaries or Ligands from Derivatives
Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is critical in the pharmaceutical industry. bac-lac.gc.ca This is often achieved using chiral auxiliaries or ligands that guide the stereochemical outcome of a reaction. bath.ac.uk
Derivatives of (Z)-1-(methylthio)-1-butene offer significant potential for the development of new chiral molecules. The sulfur atom itself can become a stereocenter upon oxidation to a sulfoxide (B87167). The synthesis of chiral C2-symmetric bis-sulfoxides has been demonstrated to produce effective ligands for asymmetric catalysis. semanticscholar.org
A potential synthetic strategy could involve the stereoselective functionalization of the double bond in (Z)-1-(methylthio)-1-butene, for example, through asymmetric dihydroxylation or epoxidation. The resulting stereocenters, combined with a chiral sulfoxide center, could create a novel, multifunctional chiral ligand. Such ligands are highly sought after for their ability to coordinate with metal catalysts and induce high levels of enantioselectivity in a wide range of chemical transformations. The development of such ligands from a simple, stereodefined precursor like (Z)-1-(methylthio)-1-butene represents an active area of synthetic research.
Environmental Behavior and Degradation Pathways
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments
Direct research on the photochemical degradation of (Z)-1-(methylthio)-1-butene is not extensively documented. However, its degradation can be inferred from the known reactivity of its constituent functional groups: a thioether and a carbon-carbon double bond (alkene).
In the atmosphere , volatile organic compounds like (Z)-1-(methylthio)-1-butene are primarily degraded by gas-phase reactions with photochemically generated oxidants. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere. unito.itresearchgate.netpops.int The reaction of •OH with (Z)-1-(methylthio)-1-butene can proceed via two main pathways:
Addition to the double bond: The •OH radical can add to the electron-rich C=C double bond, forming a radical adduct. This adduct can then react with molecular oxygen (O2) to form a peroxy radical, initiating a chain of reactions that can lead to the formation of carbonyl compounds (aldehydes, ketones) and other oxidized products through fragmentation of the carbon chain. unito.it
Hydrogen abstraction: The •OH radical can abstract a hydrogen atom from the methyl group or the allylic position of the butene chain. researchgate.net Abstraction from the methylthio group is also possible. This creates a carbon-centered radical that reacts with O2, leading to the formation of various oxygenated products.
Ozone (O3) is another critical atmospheric oxidant. researchgate.net The reaction of ozone with the double bond of (Z)-1-(methylthio)-1-butene (ozonolysis) would lead to the cleavage of the C=C bond. This process forms a primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. These intermediates are highly reactive and participate in further atmospheric reactions. researchgate.net
In aquatic environments , photochemical degradation can occur through direct photolysis if the molecule absorbs light in the solar spectrum, or through indirect photolysis involving reaction with photochemically produced reactive species like •OH radicals and singlet oxygen. researchgate.netacs.org Thioethers can be photo-oxidized to the corresponding sulfoxides and subsequently to sulfones. rsc.org The presence of the double bond makes the molecule susceptible to attack by these reactive oxygen species, leading to a complex mixture of oxygenated and fragmented products.
Oxidative Transformation Pathways under Environmental Conditions
The oxidative transformation of (Z)-1-(methylthio)-1-butene under various environmental conditions is driven by its two reactive sites: the sulfur atom and the vinyl group. Oxidation can occur through both abiotic and biotic processes.
The primary abiotic oxidative process involves the stepwise oxidation of the sulfur atom. The nucleophilic sulfur of the thioether group is readily oxidized by environmental oxidants (e.g., hydrogen peroxide, peroxy radicals) to form (Z)-1-(methylsulfinyl)-1-butene (a sulfoxide). mdpi.commagritek.com This transformation significantly increases the polarity and water solubility of the compound. Further oxidation of the sulfoxide (B87167) under stronger oxidizing conditions can yield the corresponding sulfone, (Z)-1-(methylsulfonyl)-1-butene. mdpi.com Spontaneous oxidation of thioethers can also occur at the air-water interface, such as in sea spray aerosols, a process that does not require photochemical activation. acs.org
The carbon-carbon double bond is also a prime target for oxidation. researchgate.netorganic-chemistry.orgnih.gov Besides ozonolysis as mentioned above, other environmental oxidants can react with the double bond. This can lead to the formation of epoxides, which can subsequently be hydrolyzed to diols, or result in oxidative cleavage of the bond, yielding smaller, more soluble organic molecules like aldehydes and carboxylic acids. The presence of sulfur can influence the reactivity and products of these oxidative pathways. For instance, some studies on organic sulfur compounds show that their presence can initially inhibit oxidation processes at low concentrations but accelerate them at higher concentrations. tandfonline.com
Enzymatic and Microbial Biodegradation Studies
Specific microbial degradation studies on (Z)-1-(methylthio)-1-butene are not available in the scientific literature. However, the degradation pathways can be predicted based on extensive research into the microbial metabolism of thioethers and alkenes. oup.comnih.gov Since (Z)-1-(methylthio)-1-butene is a natural product derived from plants, it is likely that soil and water microorganisms have evolved enzymatic machinery to utilize it as a source of carbon and sulfur.
A key enzymatic reaction in the biodegradation of thioethers is S-oxidation, catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases. acs.org This reaction mirrors the abiotic oxidation, converting the thioether to a sulfoxide. This step is often the initial attack that increases the compound's water solubility and prepares it for further degradation. The resulting sulfoxide can be a substrate for two different enzymatic pathways:
Further Oxidation: A second monooxygenase-catalyzed reaction can oxidize the sulfoxide to the corresponding sulfone.
Reduction: Some microorganisms possess sulfoxide reductase enzymes that can reduce the sulfoxide back to the thioether. researchgate.net
The butene chain can also be a target for microbial attack. The double bond can be hydrated by hydratase enzymes to form an alcohol. From there, a series of dehydrogenase enzymes can oxidize the alcohol to a ketone and then potentially lead to the cleavage of the carbon chain through pathways like the beta-oxidation cycle, breaking it down into smaller units that can enter central metabolism. acs.orgd-nb.info Fungal enzymes, particularly hydrolases and oxidoreductases like laccases, are known to degrade a wide range of organic compounds and could play a role in breaking down (Z)-1-(methylthio)-1-butene. nih.gov
Bacteria, particularly those in sulfur-limited environments, can specifically target organosulfur compounds to assimilate the sulfur for essential biomolecules like cysteine. oup.comslu.se This process would involve the cleavage of the carbon-sulfur bond, a reaction catalyzed by specialized enzymes. nih.gov
Fate and Transport Modeling in Environmental Systems
Modeling the fate and transport of a chemical like (Z)-1-(methylthio)-1-butene in environmental systems helps predict its distribution, concentration, and persistence in different environmental compartments such as air, water, soil, and sediment. usgs.govnih.govresearchgate.netosti.gov Such models integrate the physicochemical properties of the compound with environmental parameters and degradation rates. researchgate.netusgs.gov
Key parameters influencing the fate and transport of (Z)-1-(methylthio)-1-butene include:
Volatility: While specific data is lacking, its relatively low boiling point suggests moderate volatility. nih.gov This property, governed by its vapor pressure and Henry's Law constant, will determine its partitioning between the atmosphere and terrestrial or aquatic environments. Volatile compounds can be transported long distances in the atmosphere. nih.govresearchgate.net
Water Solubility: Its predicted low water solubility (0.93 g/L) indicates that it will not readily dissolve in water. foodb.ca
Sorption to Soil and Sediment: The octanol-water partition coefficient (logP) of 2.59 suggests a moderate tendency to sorb to organic matter in soil and sediment. foodb.ca This process would retard its movement in groundwater but could also make it more persistent by protecting it from microbial degradation in the aqueous phase.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. For a compound like (Z)-1-(methylthio)-1-butene, the adoption of flow chemistry could provide substantial benefits.
Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially exothermic reactions or handling unstable intermediates. This level of control can lead to higher yields and selectivities compared to batch processes. Researchers have successfully applied multistep continuous flow processes to the synthesis of complex molecules, such as antibacterial agents, without the need to isolate intermediates. unimi.it This approach minimizes waste and reduces production time.
Future research could focus on developing a continuous flow synthesis for (Z)-1-(methylthio)-1-butene and its derivatives. This would involve designing a microreactor system capable of handling the specific reagents and reaction conditions required. The ability to produce this compound on a larger, more consistent scale could facilitate its use in broader applications, from fine chemical synthesis to materials science.
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly expanding field with the potential to revolutionize how chemical reactions are designed and optimized. aaai.orgrjptonline.org Machine learning (ML) models are increasingly used to predict reaction outcomes, including yields, byproducts, and optimal conditions, thereby accelerating the discovery of new synthetic routes. rjptonline.orgmit.edu
For (Z)-1-(methylthio)-1-butene, AI and ML could be applied in several ways:
Reaction Prediction: ML models, such as transformer-based architectures, can be trained on large datasets of chemical reactions to predict the products of unseen reactions. chemrxiv.org A model could be developed to predict the outcomes of various synthetic strategies aimed at producing (Z)-1-(methylthio)-1-butene or its derivatives, potentially identifying novel and more efficient pathways.
Condition Optimization: AI tools can predict the optimal reaction conditions, such as the best solvent or catalyst, to maximize yield and selectivity. researchgate.net This is particularly valuable for achieving the desired (Z)-stereoselectivity in the synthesis of 1-(methylthio)-1-butene.
Impurity Prediction: AI-based predictors can identify potential impurities that might arise during synthesis, which is critical for developing robust and clean chemical processes. mit.edu
By leveraging these computational tools, chemists can reduce the number of experiments needed, saving time and resources while gaining a deeper understanding of the underlying reaction mechanisms.
Exploration of Sustainable and Biocatalytic Synthetic Routes
Green chemistry principles are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, reducing waste, and employing milder reaction conditions. mdpi.com For (Z)-1-(methylthio)-1-butene, exploring sustainable and biocatalytic routes offers a promising avenue for future research.
Sustainable Catalysis: The use of heterogeneous catalysts, such as gold nanoparticles supported on polymer matrices, has shown promise for clean oxidation and other reactions. mdpi.com Research could investigate the use of such eco-friendly catalysts for the synthesis of the (Z)-1-(methylthio)-1-butene backbone, potentially avoiding the use of harsh reagents and simplifying product purification.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. pageplace.de The field of biocatalysis is evolving, with strategies like directed evolution and ancestral sequence reconstruction being used to develop enzymes for specific, non-natural reactions. nih.govmdpi.com Future work could focus on identifying or engineering an enzyme—such as a reductase or a synthase—capable of stereoselectively producing the (Z)-isomer of 1-(methylthio)-1-butene. Given that enzymes are known to process other sulfur-containing molecules like methionine analogs, there is a strong basis for pursuing biocatalytic routes. pageplace.de
Design and Synthesis of Novel Derivatives with Tunable Reactivity
The (Z)-1-(methylthio)-1-butene scaffold provides a versatile platform for the synthesis of novel derivatives with tailored properties. The vinyl sulfide (B99878) moiety is a key functional group that can participate in a variety of chemical transformations.
Future research can focus on creating a library of derivatives by modifying the structure. For example, introducing different substituents on the butene chain or replacing the methyl group on the sulfur atom could significantly alter the electronic and steric properties of the molecule. This could lead to derivatives with tunable reactivity for applications in organic synthesis, such as intermediates in the production of pharmaceuticals or agrochemicals. google.com The synthesis of related organosulfur compounds, like 4-(methylthio)acetophenone, serves as an important intermediate for certain anti-inflammatory drugs, highlighting the potential value of such derivatives. researchgate.net
Furthermore, the development of stereoselective methods, such as Z-selective cross-metathesis, could be applied to create complex molecules incorporating the (Z)-alkenyl methylthio core with high precision. acs.org
Development of Smart Materials Incorporating the (Z)-1-(Methylthio)-1-butene Scaffold
Smart materials are engineered substances that respond to external stimuli like light, temperature, or electric fields. openaccessjournals.com The incorporation of specific organic molecules into polymer backbones is a common strategy for creating these advanced materials.
The (Z)-1-(methylthio)-1-butene scaffold possesses features that could be advantageous in materials science. The sulfur atom can influence the electronic properties and may interact with metal nanoparticles, while the double bond provides a site for polymerization or cross-linking.
Future research could explore the synthesis of polymers and smart materials derived from (Z)-1-(methylthio)-1-butene. For instance, polymers containing this moiety might exhibit interesting optical or conductive properties. There is precedent for using sulfur-containing monomers, such as 2-(methylthio)ethyl methacrylate, in the creation of polymer supports for metal nanoparticle catalysts. mdpi.com Similarly, derivatives of (Z)-1-(methylthio)-1-butene could be designed as monomers for creating responsive hydrogels, self-healing materials, or components for wearable electronics. openaccessjournals.com
Data Tables
Table 1: Summary of Future Research Directions for (Z)-1-(Methylthio)-1-butene
| Research Area | Focus | Potential Impact |
|---|---|---|
| Flow Chemistry | Development of continuous processing for synthesis. | Increased scalability, safety, and efficiency for production. |
| AI/Machine Learning | Reaction prediction, optimization, and impurity profiling. | Accelerated discovery of synthetic routes and reduced experimental costs. |
| Sustainable Synthesis | Use of biocatalysis and green catalysts. | Environmentally friendly production methods with high selectivity. |
| Novel Derivatives | Synthesis of new molecules with tailored properties. | Creation of valuable intermediates for pharmaceuticals and agrochemicals. |
| Smart Materials | Incorporation of the scaffold into advanced polymers. | Development of new materials with responsive and functional properties. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (Z)-1-(Methylthio)-1-butene |
| 2-(Methylthio)ethyl methacrylate |
| 4-(Methylthio)acetophenone |
Q & A
Q. How can 1-Butene, 1-(methylthio)-, (Z)- be identified and characterized in plant extracts?
Methodological Answer:
- Phytochemical Profiling : Use gas chromatography–mass spectrometry (GC–MS) to separate and identify volatile sulfur compounds in plant matrices. For example, in Allium hirtifolium, GC–MS revealed this compound as the main sulfur constituent (18.21% in A. stipitatum and others) .
- Structural Confirmation : Pair GC–MS with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities (e.g., Z vs. E isomerism). Reference databases like NIST Chemistry WebBook provide spectral libraries for cross-validation .
- Data Tables : Include retention indices, mass fragmentation patterns, and NMR chemical shifts in supplementary materials for reproducibility .
Q. What natural sources produce 1-Butene, 1-(methylthio)-, (Z)-, and how can extraction efficiency be optimized?
Methodological Answer:
- Source Identification : Focus on Allium species (e.g., A. stipitatum, A. hirtifolium), where this compound is a major phytochemical .
- Extraction Optimization : Test hydrodistillation vs. solvent extraction (e.g., hexane, dichloromethane) with varying temperatures and durations. Monitor yields via GC–MS and adjust parameters to minimize thermal degradation of volatile sulfur compounds .
- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) for non-volatile impurities .
Advanced Research Questions
Q. How do transcriptional regulators influence the biosynthesis of 1-Butene, 1-(methylthio)-, (Z)- in Allium species?
Methodological Answer:
- Transcriptome Analysis : Annotate genes in the organic sulfur pathway (e.g., alliinase) using RNA-seq data from tissues like bulbs, stems, and flowers. Differential expression analysis (e.g., DESeq2) can link gene activity to compound abundance .
- TF Binding Studies : Screen transcription factors (TFs) like bHLH, MYB, and AP2/ERF-ERF via chromatin immunoprecipitation sequencing (ChIP-seq) to identify promoters regulating sulfur metabolism genes .
- Functional Validation : Use CRISPR/Cas9 knockouts or overexpression in model plants (e.g., Arabidopsis) to confirm TF roles in pathway modulation .
Q. What isotopic labeling strategies can elucidate reaction mechanisms involving 1-Butene, 1-(methylthio)-, (Z)- in catalytic systems?
Methodological Answer:
- Deuterium Cross-Over Experiments : Introduce deuterated substrates (e.g., D₂O or deuterated ethylene) to trace hydrogen transfer pathways. Compare experimental outcomes (e.g., isotope distribution in products) with theoretical predictions using variance analysis (ANOVA) .
- Mechanistic Modeling : Apply density functional theory (DFT) to simulate intermediates in reactions like isomerization or metathesis. Validate against experimental isotopic patterns (e.g., 1-butene vs. 2-butene ratios) .
- Data Tables : Report F-statistics and adjusted R² values to quantify model fit (e.g., Cossee-Arlman vs. metallacycle mechanisms) .
Q. How can analytical challenges in quantifying trace levels of 1-Butene, 1-(methylthio)-, (Z)- in environmental matrices be addressed?
Methodological Answer:
- Sensitivity Enhancement : Use solid-phase microextraction (SPME) coupled with GC–MS to preconcentrate volatile analytes. Optimize fiber coatings (e.g., carboxen/polydimethylsiloxane) for sulfur-selective adsorption .
- Matrix Interference Mitigation : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to isolate target ions from co-eluting contaminants .
- Validation Protocols : Follow ATSDR/NTP/EPA guidelines for limits of detection (LOD), recovery rates, and inter-laboratory reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
